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Compound of Interest

Compound Name: Sc-alpha alpha delta 9

CAS No.: 219905-91-6

Cat. No.: B1221036 Get Quote

Compound Identity and Significance
SC-ααδ9 is a "structurally unique" phospholipid analogue originally identified in a combinatorial

library screen by the University of Pittsburgh (Wipf, Lazo, et al.) as a potent inhibitor of Cdc25

phosphatases. Subsequent mechanistic studies revealed its primary cellular target to be

Phospholipase C (PLC), making it a critical probe for studying G1/S and G2/M cell cycle

checkpoints and mitogenic signaling.
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Property Specification

Common Name SC-ααδ9 (SC-AAD9)

IUPAC Name

4-(benzyl-(2-[(2,5-diphenyloxazole-4-

carbonyl)amino]ethyl)carbamoyl)-2-

decanoylaminobutyric acid

Molecular Formula C₄₀H₄₈N₄O₆

Molecular Weight ~680.83 g/mol

Primary Target
Phospholipase C (IC50 = 25 µM); Cdc25

Phosphatase (Dual specificity)

Solubility Soluble in DMSO (16 mg/mL); Insoluble in water

Appearance Brown/Tan solid (typical for oxazole derivatives)

Precursor Identification & Retrosynthetic Analysis
The synthesis of SC-ααδ9 is best understood via convergent retrosynthesis. The molecule

consists of a central Glutamic Acid scaffold decorated with three distinct functional domains: a

lipid tail, a linker, and a heteroaromatic head group.

The Four Core Precursors
Scaffold Precursor (Core):L-Glutamic Acid (protected as Fmoc-Glu-OtBu or similar).

Role: Provides the chiral backbone and the 2- and 4- positions for substitution.

Lipid Tail Precursor (Fragment A):Decanoyl Chloride (or Decanoic Acid).

Role: Acylates the alpha-amine, mimicking the lipid character of phospholipids.

Linker Precursor (Fragment B):N-Benzyl-ethylenediamine.

Role: Connects the gamma-carboxyl of the glutamate to the head group.

Head Group Precursor (Fragment C):2,5-Diphenyloxazole-4-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Role: The aromatic moiety responsible for specific hydrophobic pocket binding.

Retrosynthesis Diagram
The following diagram illustrates the logical disconnection of SC-ααδ9 into its constituent

building blocks.
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Caption: Retrosynthetic breakdown of SC-ααδ9 into four commercially accessible precursors.

Step-by-Step Synthesis Protocol
While the original discovery utilized combinatorial solid-phase synthesis (Wipf et al.), the

following protocol describes a rational solution-phase synthesis for scale-up and high purity.

Phase 1: Synthesis of the "Head Group" Amine
(Fragment BC)
Objective: Create the oxazole-linked diamine side chain.
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Reagents: 2,5-Diphenyloxazole-4-carboxylic acid, N-Benzyl-ethylenediamine, EDC·HCl

(coupling agent), HOBt, DCM (Dichloromethane).

Procedure:

Dissolve 1.0 eq of 2,5-Diphenyloxazole-4-carboxylic acid in dry DCM.

Add 1.1 eq EDC·HCl and 1.1 eq HOBt; stir at 0°C for 30 mins to activate the acid.

Add 1.0 eq of N-Benzyl-ethylenediamine dropwise. Note: Use a mono-protected diamine

(e.g., N-Boc-N'-benzyl-ethylenediamine) if selectivity issues arise, followed by

deprotection.

Stir at room temperature (RT) for 12 hours.

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

Result: Intermediate A (N-(2-(benzylamino)ethyl)-2,5-diphenyloxazole-4-carboxamide).

Phase 2: Synthesis of the Lipid-Core (Fragment AB)
Objective: Acylate the Glutamic acid.

Reagents: L-Glutamic acid 5-methyl ester (selectively protected at gamma-carboxyl to direct

reaction to alpha-amine) or Fmoc-Glu(OtBu)-OH strategy.

Preferred Route: Use H-Glu(OBzl)-OH (Glutamic acid gamma-benzyl ester) to allow

alpha-acylation first.

Procedure:

Dissolve H-Glu(OBzl)-OH in THF/Water (1:1) with Na₂CO₃ (base).

Add 1.1 eq Decanoyl Chloride dropwise at 0°C.

Stir vigorously for 4 hours.

Acidify to pH 2 with HCl; extract with Ethyl Acetate.
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Result: Intermediate B (N-Decanoyl-L-glutamic acid gamma-benzyl ester).

Phase 3: Final Coupling and Deprotection
Objective: Link the Core to the Head Group.

Activation:

Hydrolyze the benzyl ester of Intermediate B (using H₂/Pd-C) to expose the free gamma-

carboxylic acid.

Dissolve the resulting N-Decanoyl-Glutamic acid in DMF.

Coupling:

Activate with HATU (1.1 eq) and DIPEA (2.0 eq).

Add Intermediate A (The oxazole-amine).

Stir for 16 hours at RT.

Purification:

Evaporate DMF. Redissolve in EtOAc.

Perform flash column chromatography (Silica gel, MeOH/DCM gradient).

Final Product: SC-ααδ9.

Mechanism of Action & Biological Validation
SC-ααδ9 functions as an antisignaling agent.[1][2][3][4][5] While early screens identified it as a

Cdc25 phosphatase inhibitor, structural modeling suggests it mimics Phosphatidylinositol 4,5-

bisphosphate (PIP2), allowing it to competitively inhibit Phospholipase C (PLC).

Signaling Pathway Blockade
The compound arrests cells in G1 and G2/M phases by disrupting the PLC-dependent

activation of the MAPK/ERK pathway.
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Caption: SC-ααδ9 inhibits PLC, preventing hydrolysis of PIP2 and halting downstream

proliferation signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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